molecular formula C22H33FN4O5S B14149998 trans-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-{[2-(morpholin-4-yl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide CAS No. 1212329-26-4

trans-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-{[2-(morpholin-4-yl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide

Cat. No.: B14149998
CAS No.: 1212329-26-4
M. Wt: 484.6 g/mol
InChI Key: AMBBLKGFVFTTAI-UHFFFAOYSA-N
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Description

trans-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-{[2-(morpholin-4-yl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a carboxamide group, a fluorophenyl sulfonyl group, and a morpholine moiety. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-{[2-(morpholin-4-yl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the fluorophenyl sulfonyl intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Cyclohexane ring functionalization: The cyclohexane ring is functionalized with a carboxamide group through a series of reactions, including amide bond formation.

    Introduction of the morpholine moiety: The morpholine group is introduced via nucleophilic substitution reactions, typically involving an alkyl halide and morpholine.

    Final coupling reaction: The intermediate compounds are coupled under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions may target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives of the morpholine moiety.

    Reduction: Sulfide derivatives of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a pharmacological agent. The presence of the fluorophenyl and morpholine groups suggests that it may interact with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its structural features may allow it to act as an inhibitor or modulator of specific biological pathways.

Industry

In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of trans-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-{[2-(morpholin-4-yl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide likely involves interactions with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the morpholine moiety could interact with polar or charged residues. These interactions may modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • trans-4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(2-{[2-(morpholin-4-yl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide
  • trans-4-({[(4-bromophenyl)sulfonyl]amino}methyl)-N-(2-{[2-(morpholin-4-yl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide

Uniqueness

The uniqueness of trans-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-{[2-(morpholin-4-yl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide lies in the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the compound, potentially enhancing its binding affinity and specificity for biological targets. This makes it distinct from its chlorinated or brominated analogs.

Properties

CAS No.

1212329-26-4

Molecular Formula

C22H33FN4O5S

Molecular Weight

484.6 g/mol

IUPAC Name

4-[[(4-fluorophenyl)sulfonylamino]methyl]-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C22H33FN4O5S/c23-19-5-7-20(8-6-19)33(30,31)26-15-17-1-3-18(4-2-17)22(29)25-16-21(28)24-9-10-27-11-13-32-14-12-27/h5-8,17-18,26H,1-4,9-16H2,(H,24,28)(H,25,29)

InChI Key

AMBBLKGFVFTTAI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCC(=O)NCCN3CCOCC3

Origin of Product

United States

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